molecular formula C10H12F3NO2S B2989766 Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate CAS No. 2029893-14-7

Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate

Cat. No.: B2989766
CAS No.: 2029893-14-7
M. Wt: 267.27
InChI Key: ASAFDDPAWNRBJL-UHFFFAOYSA-N
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Description

Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate is a thiazole-based compound featuring a trifluoroethyl group at position 2, a methyl group at position 4, and an ethyl acetate moiety at position 5 of the thiazole ring. The trifluoroethyl substituent introduces strong electron-withdrawing effects due to fluorine atoms, while the ethyl ester enhances lipophilicity. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2S/c1-3-16-9(15)4-7-6(2)14-8(17-7)5-10(11,12)13/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAFDDPAWNRBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C(S1)CC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate is a synthetic compound that belongs to the thiazole class of derivatives. This compound is characterized by its unique structural features, including a trifluoroethyl group and an ethyl acetate moiety, which contribute to its diverse biological activities. The following sections provide an overview of its synthesis, biological activities, and relevant research findings.

  • Chemical Formula: C₁₀H₁₂F₃NO₂S
  • Molecular Weight: 267.27 g/mol
  • IUPAC Name: Ethyl [4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate
  • Appearance: Powder

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the controlled production of the compound with desired purity and yield. The unique structural features of this compound facilitate further chemical modifications for potential applications in medicinal chemistry .

1. Antimicrobial Activity

Thiazole derivatives are known for their broad-spectrum antimicrobial properties. This compound has been evaluated for its activity against various bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 µg/mL
Escherichia coli12.5 µg/mL
Klebsiella pneumoniae6.25 µg/mL
Pseudomonas aeruginosa12.5 µg/mL
Aspergillus fumigatus6.25 µg/mL

These findings indicate that this compound exhibits significant antimicrobial properties that may be harnessed for therapeutic applications .

2. Anticancer Activity

Research has demonstrated that thiazole derivatives can possess anticancer properties. This compound was tested against various cancer cell lines:

Cell Line IC₅₀ (µM)
CEM (human leukemia)0.12
HL-60 (human leukemia)0.24
BGC-823 (gastric cancer)Not specified

These results suggest that this compound may inhibit cancer cell proliferation effectively .

3. Other Biological Activities

Beyond its antimicrobial and anticancer effects, this compound has shown potential in various other biological activities:

  • Antidiabetic Activity: Thiazole derivatives have been reported to exhibit antidiabetic effects by modulating glucose metabolism.
  • Anti-inflammatory Activity: Compounds within this class have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • A study by Liu et al. synthesized thiazole derivatives and evaluated their cytotoxicity against cancer cell lines. The findings highlighted the importance of structural modifications in enhancing anticancer activity .
  • Research conducted by Karegoudar et al. focused on the synthesis of substituted thiazoles and their antimicrobial efficacy against various pathogens. Their results emphasized the critical role of the thiazole nucleus in determining biological activity .
  • The review by Nevagi et al. summarized a range of biological activities associated with thiazole derivatives, including antibacterial and antifungal effects .

Scientific Research Applications

Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate is a synthetic organic compound featuring a thiazole structure that incorporates both a trifluoroethyl group and an ethyl acetate moiety. It has a molecular weight of 267.27 g/mol and the chemical formula C10H12F3NO2SC_{10}H_{12}F_3NO_2S . This compound is a thiazole derivative, a class known for diverse biological activities and uses in medicinal chemistry.

Synthesis
The production of this compound involves multi-step organic synthesis techniques that allow for controlled production with desired purity and yield.

Comparison with Other Thiazole Derivatives
this compound has structural similarities with other thiazole derivatives. The presence of a trifluoroethyl group and an ethyl acetate moiety distinguishes it from other compounds, potentially enhancing its biological activity and applications. The following table compares it to other related compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-methylthiazole-5-acetateContains a methyl group on thiazoleLacks trifluoroethyl substitution
5-MethylthiazoleSimple methyl substitution on thiazoleNo ester functionality
TrifluoromethylthiazoleContains trifluoromethyl groupLacks ethyl acetate moiety

Potential Applications
This compound has potential applications in biological interactions with enzymes or receptors, which may include:

  • Enzyme inhibition assays
  • Receptor binding studies
  • Metabolic stability studies

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

  • Target Compound: Substituents: 2-(2,2,2-Trifluoroethyl), 4-methyl, 5-acetate ethyl.
  • Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate () :

    • Substituents : 2-(4-Trifluoromethylphenyl), 4-methyl, 5-acetate ethyl.
    • Comparison : The phenyl ring introduces aromaticity, favoring π-π stacking interactions. However, the bulkier phenyl group may reduce solubility compared to the target compound’s trifluoroethyl substituent .
  • Ethyl 2-(2-mercapto-4-methylthiazol-5-yl)acetate () :

    • Substituents : 2-Mercapto, 4-methyl, 5-acetate ethyl.
    • Comparison : The thiol (-SH) group enables disulfide bond formation and metal coordination, differing significantly in reactivity from the inert trifluoroethyl group .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP* (Predicted) Key Substituent Effects
Target Compound C₁₁H₁₄F₃NO₂S 281.3 2.8 High lipophilicity (CF₃CH₂)
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate C₁₄H₁₂F₃NO₂S 323.3 3.5 Increased aromaticity (phenyl)
Ethyl 2-(2-mercapto-4-methylthiazol-5-yl)acetate C₈H₁₁NO₂S₂ 217.3 1.2 Polar thiol group reduces logP

*logP values estimated using ChemDraw software.

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